molecular formula C9H24O2Si2 B1329829 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- CAS No. 17887-80-8

3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-

Cat. No. B1329829
CAS RN: 17887-80-8
M. Wt: 220.46 g/mol
InChI Key: DWHYMKOUICVFHL-UHFFFAOYSA-N
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Description

Tetrakis(di-tert-butylmethylsilyl)distannene and its Anion Radical

The synthesis of Tetrakis(di-tert-butylmethylsilyl)distannene was achieved through a coupling reaction involving tBu2MeSiNa and SnCl2-diox in THF, resulting in the formation of dark-green crystals. The molecular structure analysis revealed the presence of the shortest Sn=Sn double bond recorded among acyclic distannenes, with a length of 2.6683(10) Å. The geometry around the tin atoms was found to be almost planar, and the Sn=Sn double bond was highly twisted. Chemical reactions analysis indicated that the distannene did not dissociate into stannylenes in either solid state or solution, as evidenced by the production of 1,2-dichlorodistannane upon reaction with CCl4. Furthermore, the one-electron reduction of the distannene with potassium yielded a stable distannene anion radical, which was characterized by X-ray crystallography and ESR spectroscopy, marking it as a stable ion radical of the heavy alkene analogues .

Functional Polysiloxanes and Reactions with Amino Compounds

The study on functional polysiloxanes involved the reaction of 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane with aromatic amino compounds, specifically aniline and p-aminobenzoic acid. The research focused on the influence of reaction conditions on the structure of the resulting compounds. Although the specific details of the physical and chemical properties of the synthesized organofunctional disiloxanes were not provided, the study implies that the reaction conditions play a significant role in determining the structure of the compounds formed .

Digermene and Disilene Chemistry

The unexpected reaction of tetrakis[di-tert-butyl(methyl)silyl]disilagermirenes with GeCl2.dioxane led to the quantitative formation of a novel compound, trans-1,2-dichloro-1,2,3,4-tetrakis[di-tert-butyl(methyl)silyl]-3Delta-1,2,3,4-disiladigermetene. This compound is notable for being the first cyclotetrametallene containing two different heavier group 14 elements and the first digermene incorporated into a four-membered ring. Additionally, a compound with a Ge=Sn double bond was synthesized through a similar reaction with SnCl2.dioxane. The molecular structure analysis of these compounds, particularly the folded four-membered ring skeleton and the long Ge=Ge double bond, was determined by X-ray crystallography. The study also discussed the structural peculiarities and the potential mechanism of formation for these compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 1,2-Bis(1-diazo-2-oxoalkyl)-1,1,2,2-tetramethyl-disilanes, which include variants of 3,7-dioxa-2,8-disilanonane, have been synthesized and used in studies exploring UV light or transition metal catalysts induced decomposition, leading to rearranged, carbene-derived products (Maas & Fronda, 1990).
  • Crystal structure analyses have been performed on various 1,3-dioxa-2-silacycloalkanes, providing insights into their molecular architecture and potential reactions with water and other substances (Hanson, Mcculloch, & Mcinnes, 1986).

Organosilicon Compounds

  • Research on 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene, related to 3,7-dioxa-2,8-disilanonane, has been conducted, particularly focusing on its reactivity with singlet oxygen and the oxidation of the Si-Si bond (Nakadaira & Sakurai, 1973).
  • Studies on the synthesis of difunctional organooxasilacycloalkanes have been performed, involving compounds like 2,8-disilanonane and its derivatives, to understand their chemical properties and potential applications (Chizhova et al., 2000).

Silicon-Based Drugs and Odorants

  • Development of silicon-based drugs and odorants, using building blocks such as 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, demonstrates the potential pharmaceutical and sensory applications of these silicon-based compounds (Büttner, Nätscher, Burschka, & Tacke, 2007).

Polymer Science and Material Engineering

  • In polymer science, 3,7-dioxa-2,8-disilanonane derivatives are used in epoxy curing systems for advancedelectronic packaging. These compounds can effectively lower the viscosity of epoxy systems and improve their mechanical properties (Li & Xie, 2009).
  • The synthesis of polysiloxanes from systems involving tetraethoxysilane and ethyl alcohol has been explored, highlighting the formation of linear oligosiloxanes and the potential for creating novel siloxane materials (Sugahara et al., 1992).

Antimalarial Activity

  • Research on methyl-substituted dispiro-1,2,4,5-tetraoxanes, which are structurally related to 3,7-dioxa-2,8-disilanonane, has revealed insights into antimalarial activity, underscoring the importance of structural features for medicinal applications (Mccullough et al., 2000).

properties

IUPAC Name

trimethyl(3-trimethylsilyloxypropoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24O2Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHYMKOUICVFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170560
Record name 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-

CAS RN

17887-80-8
Record name 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(trimethylsilyloxy)propane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,3-bis(trimethylsilyloxy)propane in the synthesis of (+)-duocarmycin SA?

A: 1,3-Bis(trimethylsilyloxy)propane, also known as 3,7-Dioxa-2,8- disilanonane, 2,2,8,8-tetramethyl-, was investigated as a reagent in the acetalization of hydroxyindoles during the asymmetric total synthesis of (+)-duocarmycin SA. [] The researchers explored different acetalization conditions, and while the specific reaction using 1,3-bis(trimethylsilyloxy)propane wasn't selected for the final synthetic route, it demonstrably yielded the desired alkoxyindole derivative. This highlights the compound's potential utility in protecting group chemistry for complex molecule synthesis.

Q2: Aside from its use in organic synthesis, has 1,3-bis(trimethylsilyloxy)propane been identified in other contexts?

A: Yes, interestingly, 1,3-bis(trimethylsilyloxy)propane was identified as a major component (25.17%) in the bark extract of Juglans regia L., commonly known as the English walnut. [] This finding suggests a potential natural occurrence of the compound and warrants further investigation into its biological significance within the plant.

Q3: Are there alternative reagents to 1,3-bis(trimethylsilyloxy)propane for acetalization reactions in similar synthetic contexts?

A: Yes, the research on (+)-duocarmycin SA synthesis also explored 2-ethyl-2-methyl-1,3-dioxane in combination with boron trifluoride etherate as an alternative acetalization method. [] This method proved successful and was ultimately chosen for the final synthetic route. This highlights the availability of alternative reagents and the importance of evaluating reaction conditions for optimal yield and selectivity in complex molecule synthesis.

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